
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains phenyl groups and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the presence of various functional groups. The thiazole ring, phenyl groups, and acetamide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups. The thiazole ring might participate in reactions with electrophiles or nucleophiles. The phenyl groups might undergo electrophilic aromatic substitution reactions, and the acetamide group could be involved in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally similar to the queried compound, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors have therapeutic potential in cancer treatment. Certain BPTES analogs retain potency, improve solubility, and demonstrate efficacy in inhibiting the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
2. Antioxidant Activity
Compounds structurally akin to the queried molecule have been synthesized and evaluated for antioxidant activity. One such derivative exhibited superior antioxidant capabilities, surpassing standard Ascorbic acid. This finding underlines the potential of these compounds in oxidative stress-related applications (Talapuru et al., 2014).
3. Antimicrobial Applications
Amidomethane sulfonyl-linked compounds, related to the requested chemical, have shown significant antimicrobial properties. They have been synthesized with an aim to fight microbial infections, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).
4. Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally similar to the compound , have been synthesized and tested for antitumor activity against various human tumor cell lines. Notable anticancer activities were observed in some compounds, highlighting the potential of such structures in cancer therapy (Yurttaş et al., 2015).
5. Anticonvulsant Properties
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the chemical in focus, have exhibited anticonvulsant activity. Certain compounds offered significant protection against convulsions, marking their potential in anticonvulsant drug development (Farag et al., 2012).
Wirkmechanismus
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, it would interact with biological targets in the body, but without experimental data, it’s impossible to say what those targets might be .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-13-28-18-9-7-17(8-10-18)20-15-29-22(23-20)24-21(25)14-16-5-11-19(12-6-16)30(26,27)4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWUOIWQAFUJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

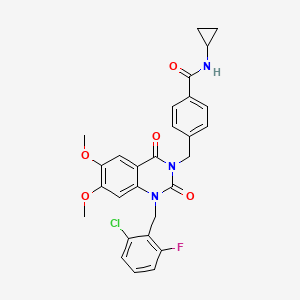
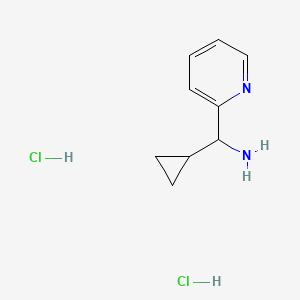
![2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2612258.png)
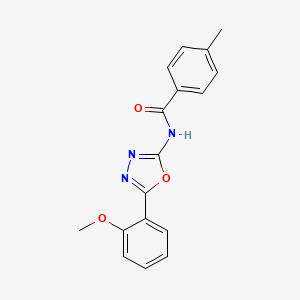
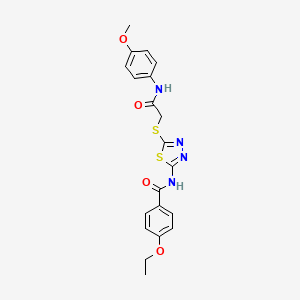
![1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane](/img/structure/B2612261.png)
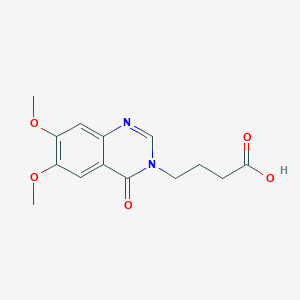
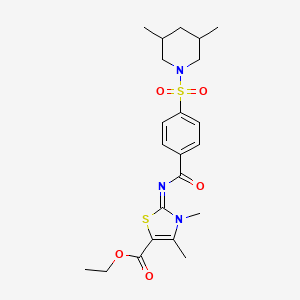
![N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2612268.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2612270.png)
![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)
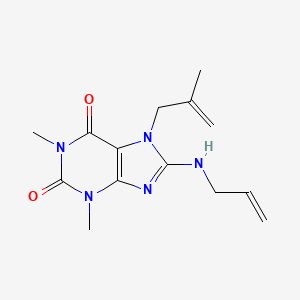
![4-[4-Methoxy-3-(1-methylpyrazol-3-yl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2612277.png)
